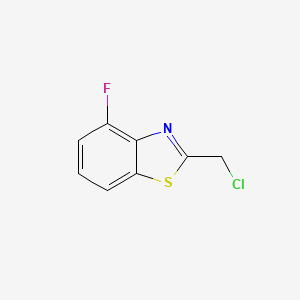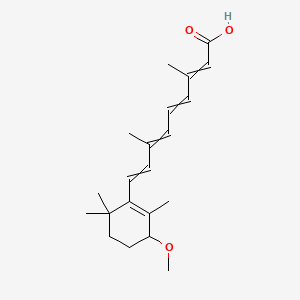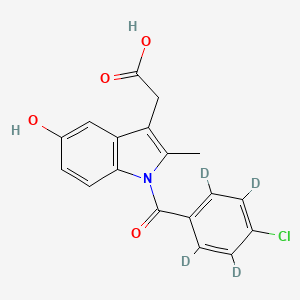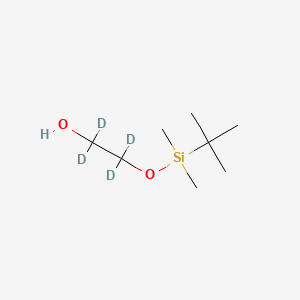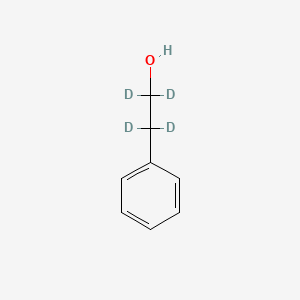
4-Hydroxy-3-methoxymandelic Acid-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methoxymandelic Acid-13C6 is a compound that contains the 13C isotope, which gives it unique chemical properties. It is primarily used as a tracer in research and analysis due to its ability to track the metabolism, transportation, and transformation of compounds . This compound is often utilized in metabolic research, pharmacokinetic studies, molecular markers, and biological activity research .
Preparation Methods
4-Hydroxy-3-methoxymandelic Acid-13C6 is synthesized from 4-hydroxy-3-methoxyacetophenone through a series of chemical reactions. The synthetic route involves the incorporation of the 13C isotope into the molecular structure . The specific synthesis steps can be adjusted according to the experimental conditions of the chemical reaction . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-Hydroxy-3-methoxymandelic Acid-13C6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Hydroxy-3-methoxymandelic Acid-13C6 has a wide range of scientific research applications:
Chemistry: It is used as a tracer to study chemical reactions and pathways.
Biology: It helps in tracking metabolic processes and understanding the biological activity of various compounds.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxymandelic Acid-13C6 involves its ability to act as a tracer. The 13C isotope allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Comparison with Similar Compounds
4-Hydroxy-3-methoxymandelic Acid-13C6 is unique due to the presence of the 13C isotope, which makes it an effective tracer. Similar compounds include:
Vanillylmandelic Acid: A metabolite of catecholamines used in diagnostic tests.
Homovanillic Acid: Another metabolite of catecholamines used in research and diagnostics.
4-Hydroxy-3-methoxyphenylacetic Acid: A related compound used in similar research applications.
These compounds share similar structures and functions but differ in their specific applications and the presence of isotopes .
Properties
CAS No. |
1189690-96-7 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
204.128 |
IUPAC Name |
2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
CGQCWMIAEPEHNQ-WBJZHHNVSA-N |
SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O |
Synonyms |
α,4-Dihydroxy-3-methoxybenzeneacetic Acid-13C6; (+/-)-Vanilmandelic Acid-13C6; (4-Hydroxy-3-methoxyphenyl)glycolic Acid-13C6; 3-Methoxy-4-hydroxyphenyl-_x000B_hydroxyacetic Acid-13C6; HMMA-13C6; VMA-13C6; Vanilinmandelic Acid-13C6; dl-Vanillomandelic Acid- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


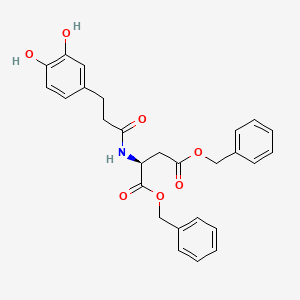
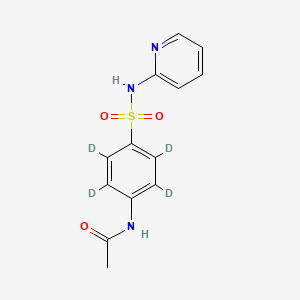
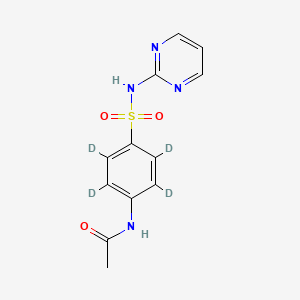
![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)
